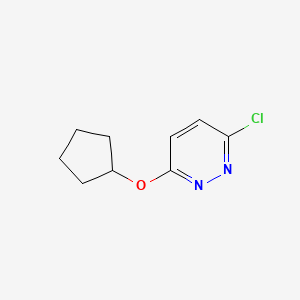![molecular formula C11H18O2 B13989037 1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B13989037.png)
1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the oxaspiro family, which is known for its diverse applications in various fields of science and industry. The spirocyclic framework imparts unique chemical and physical properties, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
The synthesis of 1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable ketone with a diol can lead to the formation of the spirocyclic structure. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents to facilitate the cyclization process .
Chemical Reactions Analysis
1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1,1-Dimethyl-2-oxaspiro[4.5]decan-8-one can be compared with other similar compounds, such as:
2-Oxaspiro[4.5]decan-8-one: This compound has a similar spirocyclic structure but lacks the dimethyl substitution, leading to different chemical properties and reactivity.
8-(1,1-Dimethylethyl)-1-oxaspiro[4.5]decan-2-one: This compound features a tert-butyl group, which significantly alters its steric and electronic properties.
1,4-Dioxaspiro[4.5]decan-8-one: This compound contains an additional oxygen atom in the spirocyclic ring, affecting its reactivity and applications.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1,1-dimethyl-2-oxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O2/c1-10(2)11(7-8-13-10)5-3-9(12)4-6-11/h3-8H2,1-2H3 |
InChI Key |
FTDGFVRODVZCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC(=O)CC2)CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


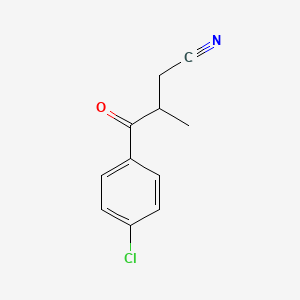
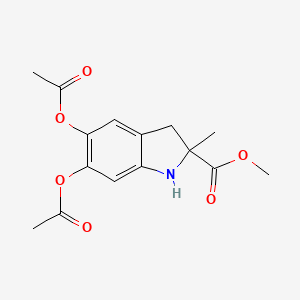
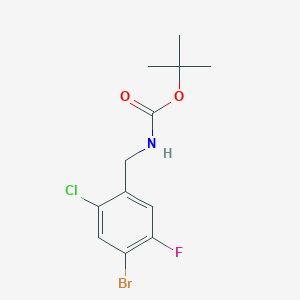
![5-[(2,4-dioxo-1H-pyrimidin-5-yl)methylsulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B13988980.png)

![Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13988985.png)
![6-[4-(Trifluoromethoxy)phenyl]pyridin-2-amine](/img/structure/B13988993.png)
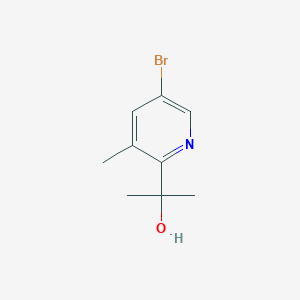
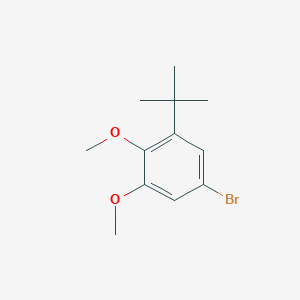
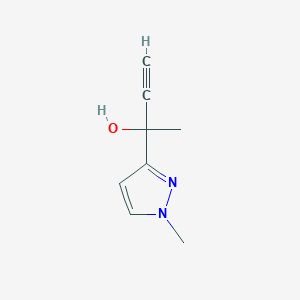
![4-Bromo-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B13989027.png)
![6-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13989035.png)
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
